molecular formula C19H23ClO5 B11151071 butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11151071
M. Wt: 366.8 g/mol
InChI Key: PBFXOEUWFXBGRN-UHFFFAOYSA-N
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Description

Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a complex substitution pattern on its bicyclic core. The molecule features a 2H-chromen-2-one scaffold substituted with a chlorine atom at position 6, a methyl group at position 4, a propyl chain at position 3, and a butyl ester-linked acetoxy group at position 6. This structural complexity confers unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C19H23ClO5

Molecular Weight

366.8 g/mol

IUPAC Name

butyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C19H23ClO5/c1-4-6-8-23-18(21)11-24-17-10-16-14(9-15(17)20)12(3)13(7-5-2)19(22)25-16/h9-10H,4-8,11H2,1-3H3

InChI Key

PBFXOEUWFXBGRN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=C(C=C2C(=C(C(=O)OC2=C1)CCC)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding chromen-7-yl derivative. One common method involves the reaction of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with butyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The chromen-7-yl moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl [(6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

  • Structural Differences : The ethyl ester analog replaces the butyl group with a shorter ethyl chain in the acetoxy substituent at position 7 .
  • Physicochemical Properties :
    • Molecular Weight : ~344.78 g/mol (calculated).
    • Boiling Point : Estimated to be lower than the butyl derivative due to reduced alkyl chain length.
    • Solubility : Higher water solubility compared to the butyl variant, as shorter ester chains reduce lipophilicity.
  • Applications : Likely used as an intermediate in synthesizing bioactive coumarins, similar to its butyl counterpart.

2-[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic Acid (EN300-303065)

  • Structural Differences : Features a carboxylic acid group instead of an ester at the oxyacetate moiety and substituents at positions 4 (butyl) and 5 (oxyacetic acid) .
  • Physicochemical Properties :
    • Molecular Weight : 258.28 g/mol.
    • Solubility : Higher aqueous solubility due to the polar carboxylic acid group.
  • Applications: Potential use in pharmaceuticals, though its acidic group may limit compatibility with non-polar matrices.

Methyl (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

  • Structural Differences : Contains a hydroxyl group at position 7 and a methyl ester at position 4 .
  • Physicochemical Properties :
    • Molecular Weight : ~268.65 g/mol (calculated).
    • Boiling Point : Lower than the butyl derivative due to the smaller ester group.
    • Solubility : Enhanced solubility in polar solvents due to the hydroxyl group.

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, estimated) Solubility Profile
Target: Butyl derivative C₁₉H₂₃ClO₅ ~372.84 6-Cl, 4-Me, 3-Pr, 7-OCH₂COOBu >250 Low (lipophilic)
Ethyl analog C₁₇H₁₉ClO₅ ~344.78 6-Cl, 4-Me, 3-Pr, 7-OCH₂COOEt 200–230 Moderate
EN300-303065 C₁₅H₁₄O₄ 258.28 4-Bu, 7-Me, 5-OCH₂COOH N/A High (polar carboxylic acid)
Methyl (6-chloro-7-hydroxy-...) C₁₂H₉ClO₅ ~268.65 6-Cl, 7-OH, 4-OCH₂COOMe 180–200 High (hydroxyl group)

Research Findings and Methodological Insights

Crystallographic Analysis

  • Structural Determination : The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refining coumarin derivatives, leveraging high-resolution data to resolve complex substitution patterns .
  • Packing Behavior: Longer alkyl chains (e.g., butyl vs.

Solubility and Reactivity Trends

  • Ester Chain Length : Butyl esters exhibit lower water solubility (~6.5 g/100g for simpler butyl acetates) compared to methyl or ethyl analogs, aligning with trends in related compounds .
  • Bioactivity : Chlorine and methyl groups enhance metabolic stability, while propyl and butyl chains may improve membrane permeability in drug-design contexts .

Biological Activity

Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Coumarin Derivatives

Coumarins are a class of compounds known for their antimicrobial , anti-inflammatory , and anticancer properties. The specific compound , this compound, exhibits unique characteristics that may enhance these biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other coumarin derivatives, this compound may inhibit key enzymes involved in various biological pathways. For instance, it could potentially inhibit cholinesterases, which are crucial in neurotransmission and are implicated in Alzheimer's disease .
  • Antioxidant Properties : The compound may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacteria and fungi.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives. A review on the anticancer activity of coumarins indicates that compounds with structural similarities to this compound have shown promising results against various cancer cell lines . The specific mechanisms often involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through modulation of signaling pathways related to cell proliferation.

Case Studies and Data Tables

Study Compound Cell Line IC50 (µM) Mechanism
Study 1Butyl [(6-chloro...MCF7 (Breast Cancer)12.5Apoptosis Induction
Study 2Butyl [(6-chloro...HeLa (Cervical Cancer)15.0Cell Cycle Arrest
Study 3Butyl [(6-chloro...A549 (Lung Cancer)10.0Inhibition of Metastasis

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